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Cat. No.: B579079 Get Quote

An In-depth Technical Guide on the Structure Elucidation of 6-Bromo-7-chloroquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its presence in numerous biologically active compounds, including those with

anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structural

characterization of novel quinazoline derivatives is paramount for understanding their structure-

activity relationships (SAR) and mechanism of action. This guide provides a comprehensive

overview of the analytical methodologies required for the unambiguous structure elucidation of

6-Bromo-7-chloroquinazolin-4-ol, a halogenated derivative with potential therapeutic

applications. We present detailed experimental protocols, expected analytical data, and a

logical workflow for its characterization.

Introduction to 6-Bromo-7-chloroquinazolin-4-ol
6-Bromo-7-chloroquinazolin-4-ol belongs to the quinazolinone family, a class of fused

heterocyclic compounds.[3] The introduction of halogen atoms, specifically bromine at position

6 and chlorine at position 7, is a common strategy in drug design to modulate the compound's

lipophilicity, metabolic stability, and binding affinity to biological targets. The "-ol" suffix indicates

the presence of a hydroxyl group at position 4, suggesting the molecule exists predominantly in

its enol tautomeric form, also known as a quinazolin-4-one. Given that various quinazoline
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derivatives are known to act as kinase inhibitors, particularly targeting the Epidermal Growth

Factor Receptor (EGFR), the structural confirmation of this compound is the first step in

evaluating its potential as a targeted therapeutic agent.[1][4]

Physicochemical and Structural Properties
A summary of the key identifiers and properties of 6-Bromo-7-chloroquinazolin-4-ol is
presented below.

Property Value Reference

IUPAC Name
6-Bromo-7-chloroquinazolin-4-

ol
-

CAS Number 17518-95-5 [5][6]

Molecular Formula C₈H₄BrClN₂O [5][7]

Molecular Weight 259.49 g/mol [5][7]

Physical Form Solid [6]

Purity Typically ≥95% [5][7]

InChI Key
RTTTZYWVEGOBLI-

UHFFFAOYSA-N
[6]

Synthesis Pathway
The synthesis of halogenated quinazolin-4-ones often begins with correspondingly substituted

anthranilic acids. A plausible and common synthetic route for 6-Bromo-7-chloroquinazolin-4-
ol involves the cyclization of 2-amino-5-bromo-4-chlorobenzoic acid with a suitable one-carbon

source like formamidine acetate or by heating with formamide.

A related synthesis for 7-bromo-6-chloro-4(3H)-quinazolinone is achieved by reacting 2,4-

dibromo-5-chlorobenzoic acid with formamidine acetate in the presence of a copper catalyst.[8]

This highlights a general strategy for constructing the quinazolinone core.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4794932/
https://pubmed.ncbi.nlm.nih.gov/34119830/
https://www.benchchem.com/product/b579079?utm_src=pdf-body
https://lab-chemicals.com/product/6-bromo-7-chloroquinazolin-4-ol-95/?add-to-cart=53170
https://cymitquimica.com/products/10-F505477/6-bromo-7-chloroquinazolin-4-ol/
https://lab-chemicals.com/product/6-bromo-7-chloroquinazolin-4-ol-95/?add-to-cart=53170
https://www.shiyabiopharm.com/product_fl02.asp?id=7776
https://lab-chemicals.com/product/6-bromo-7-chloroquinazolin-4-ol-95/?add-to-cart=53170
https://www.shiyabiopharm.com/product_fl02.asp?id=7776
https://cymitquimica.com/products/10-F505477/6-bromo-7-chloroquinazolin-4-ol/
https://lab-chemicals.com/product/6-bromo-7-chloroquinazolin-4-ol-95/?add-to-cart=53170
https://www.shiyabiopharm.com/product_fl02.asp?id=7776
https://cymitquimica.com/products/10-F505477/6-bromo-7-chloroquinazolin-4-ol/
https://www.benchchem.com/product/b579079?utm_src=pdf-body
https://www.benchchem.com/product/b579079?utm_src=pdf-body
https://patents.google.com/patent/CN114436974A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b579079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction

Product

2-Amino-5-bromo-4-chlorobenzoic Acid

Cyclocondensation

Reagent 1

Formamide (HCONH₂)

Reagent 2
(C1 source & solvent)

6-Bromo-7-chloroquinazolin-4-ol

Heat (e.g., 160-180°C)
Forms pyrimidine ring

Click to download full resolution via product page

Figure 1. A plausible synthetic workflow for 6-Bromo-7-chloroquinazolin-4-ol.

Structure Elucidation Workflow
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The definitive identification of 6-Bromo-7-chloroquinazolin-4-ol relies on the synergistic use

of multiple analytical techniques. The logical workflow begins with mass spectrometry to

determine the molecular weight and elemental composition, followed by various spectroscopic

methods to piece together the molecular framework.
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Figure 2. Logical workflow for the structure elucidation of the target compound.

Spectroscopic Data & Analysis
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and confirming the elemental

formula. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine

(isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak will appear as a characteristic

cluster.

Expected Molecular Ion Peaks: The spectrum should show a complex isotopic cluster for the

molecular ion [M]⁺. The most abundant peaks would be:

m/z ~258: Corresponding to [C₈H₄⁷⁹Br³⁵ClN₂O]⁺

m/z ~260: A combination of [C₈H₄⁸¹Br³⁵ClN₂O]⁺ and [C₈H₄⁷⁹Br³⁷ClN₂O]⁺, which should be

the most intense peak in the cluster.

m/z ~262: Corresponding to [C₈H₄⁸¹Br³⁷ClN₂O]⁺

High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, which

can be used to confirm the molecular formula C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (in DMSO-d₆, ~400 MHz):

δ ~12.0-12.5 ppm (singlet, broad, 1H): This signal is attributed to the exchangeable N-H

proton of the quinazolinone ring.

δ ~8.1-8.3 ppm (singlet, 1H): This corresponds to the H-2 proton on the pyrimidine ring.

δ ~7.8-8.0 ppm (singlet, 1H): This signal is assigned to the H-5 proton, which is deshielded

by the adjacent C=O group and the aromatic ring current.
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δ ~7.6-7.8 ppm (singlet, 1H): This corresponds to the H-8 proton. The singlet nature of the

aromatic protons confirms the 6,7-disubstitution pattern.

¹³C NMR (in DMSO-d₆, ~100 MHz):

δ ~160-165 ppm: Carbonyl carbon (C-4).

δ ~145-150 ppm: C-8a and C-2.

δ ~115-140 ppm: Six distinct signals for the aromatic carbons (C-5, C-6, C-7, C-8, C-4a).

The carbons directly attached to the halogens (C-6 and C-7) will show characteristic shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, confirming the presence of the

hydroxyl/amide groups.

~1680-1660 cm⁻¹ (strong): C=O stretching (amide I band), characteristic of the quinazolin-4-

one core.

~1620-1580 cm⁻¹: C=N and C=C stretching vibrations within the heterocyclic and aromatic

rings.

~800-600 cm⁻¹: C-Cl and C-Br stretching vibrations.

Summary of Expected Analytical Data
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Technique Data Type
Expected
Observation

Inferred
Information

HRMS Exact Mass
~257.9246 (for

C₈H₄⁷⁹Br³⁵ClN₂O)

Confirms Molecular

Formula

MS (LR) Isotopic Pattern
[M]⁺, [M+2]⁺, [M+4]⁺

cluster

Confirms presence of

one Br and one Cl

¹H NMR Chemical Shifts
3 singlets in aromatic

region, 1 broad NH

1,2,4,5-

tetrasubstituted

benzene ring

¹³C NMR Signal Count
~8 signals in aromatic

region, 1 C=O

Confirms 8 unique

carbon environments

IR Absorption Bands
~3300 cm⁻¹ (broad),

~1670 cm⁻¹ (strong)

Presence of N-H/O-H

and C=O groups

Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable

solvent (e.g., methanol or acetonitrile).

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF)

or Orbitrap mass analyzer.

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire data in positive ion mode over a mass range of m/z 100-500.

Data Processing: Use the instrument's software to calculate the exact mass of the molecular

ion peak and compare it to the theoretical mass of C₈H₄BrClN₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl

sulfoxide (DMSO-d₆).
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire proton spectra using a standard single-pulse experiment. Set a

spectral width of ~16 ppm, an acquisition time of ~2 seconds, and a relaxation delay of 2

seconds.

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. Set

a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure

quantitative observation of all carbons.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Calibrate the ¹H spectrum using the residual solvent peak of DMSO-

d₆ at 2.50 ppm.

Potential Biological Activity and Signaling Pathway
Quinazolinone derivatives are well-documented as inhibitors of protein kinases, particularly the

Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon

activation by ligands like EGF, initiates downstream signaling cascades such as the PI3K/AKT

and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation. In

many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Inhibitors targeting the ATP-binding site of the EGFR kinase domain are effective anticancer

agents. 6-Bromo-7-chloroquinazolin-4-ol, as a member of this chemical class, is a candidate

for EGFR inhibition.
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Figure 3. Potential mechanism of action via inhibition of the EGFR signaling pathway.

Conclusion
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The structural elucidation of 6-Bromo-7-chloroquinazolin-4-ol is a systematic process that

integrates data from multiple high-precision analytical techniques. Mass spectrometry confirms

the elemental composition, while NMR and IR spectroscopy reveal the specific arrangement of

atoms and functional groups. The combined data provide an unambiguous confirmation of the

molecule's structure, which is the foundational step for further investigation into its biological

activity, mechanism of action, and potential as a therapeutic agent, possibly as a kinase

inhibitor in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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